molecular formula C11H13BrClNO B7932656 N-(4-Bromo-benzyl)-2-chloro-N-ethyl-acetamide

N-(4-Bromo-benzyl)-2-chloro-N-ethyl-acetamide

Cat. No.: B7932656
M. Wt: 290.58 g/mol
InChI Key: SKCSHGXTYSUPCJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-benzyl)-2-chloro-N-ethyl-acetamide is a halogenated acetamide derivative characterized by a 4-bromo-substituted benzyl group, an ethyl substituent on the nitrogen atom, and a chloroacetyl moiety. Its molecular formula is C₁₁H₁₂BrClNO, with a molecular weight of 307.58 g/mol. The compound’s structure combines aromatic and aliphatic regions, enabling diverse intermolecular interactions such as hydrogen bonding and halogen-based stacking, which influence its crystallinity and solubility .

Synthetically, this compound can be prepared via carbodiimide-mediated coupling of 4-bromo-benzylamine with 2-chloroacetic acid derivatives, followed by N-ethylation. Similar synthetic routes are documented for related acetamides, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in dichloromethane under mild conditions .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-chloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCSHGXTYSUPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Bromo-benzyl)-2-chloro-N-ethyl-acetamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving the appropriate substitution of bromine and chloro groups. The synthesis typically involves the reaction of 4-bromobenzylamine with chloroacetyl chloride in the presence of a base, followed by the introduction of an ethyl group.

2.1 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Microbial Strain MIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Candida albicans20.0

The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections .

2.2 Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (μM)
MCF-715.0
HeLa18.5

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its action may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .
  • Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to interact with microbial membranes, leading to increased permeability and cell death .

4. Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study A : Investigated the compound's effect on MCF-7 cells using the Sulforhodamine B assay, revealing a significant reduction in cell viability at concentrations above 10 μM.
  • Study B : Assessed antimicrobial activity against a panel of pathogens using the broth microdilution method, confirming its effectiveness against resistant strains of Staphylococcus aureus.

5. Conclusion

This compound demonstrates significant biological activity with potential applications in antimicrobial and anticancer therapies. Further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic profiles.

Scientific Research Applications

Chemistry

N-(4-Bromo-benzyl)-2-chloro-N-ethyl-acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : Formation of derivatives through nucleophilic substitution.
  • Oxidation : Leading to the formation of N-oxides.
  • Reduction : Resulting in the production of amines or alcohols.

Biology

This compound is investigated for its biological activity , particularly:

  • Enzyme Inhibition : It shows potential in inhibiting enzymes such as carbonic anhydrases, which play crucial roles in physiological processes. Related compounds have demonstrated effective inhibition with low IC₅₀ values, indicating high potency against these enzymes .
  • Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, making it a candidate for further studies in infectious disease treatment.

Medicine

In medicinal chemistry, this compound is explored for:

  • Therapeutic Properties : Its potential use as an antimicrobial or anticancer agent is under investigation. The presence of the chloro group may enhance its interaction with biological targets .
  • Drug Development : It serves as a precursor for synthesizing pharmaceuticals, particularly those targeting enzyme inhibition pathways.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-Bromobenzyl)-2-chloro-N-ethyl-acetamideBromo and chloro substitutionsEnzyme inhibition, antimicrobial
2-Chloro-N-(4-fluorophenyl)-acetamideFluorine substitutionAntimicrobial properties
N-benzyl-2-chloro-N-(p-tolyl)acetamideBenzyl and tolyl substituentsAnticonvulsant activity

This table illustrates how the structural variations among similar compounds influence their biological activities and potential therapeutic applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The chloroacetamide moiety undergoes hydrolysis under both acidic and basic conditions.

Acidic Hydrolysis

In the presence of dilute HCl (1–2 M) at reflux (80–100°C), the compound hydrolyzes to form 4-bromo-benzylamine and chloroacetic acid via nucleophilic attack of water on the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate stabilized by proton transfer.

Basic Hydrolysis

Under alkaline conditions (NaOH, 10% aqueous solution), hydrolysis yields 4-bromo-benzylamine and sodium chloroacetate . The reaction mechanism involves deprotonation of the amide nitrogen, followed by nucleophilic substitution at the carbonyl carbon.

Key Data:

ConditionReagentTemperatureProducts
AcidicHCl80–100°C4-Bromo-benzylamine + Chloroacetic acid
BasicNaOH60–80°C4-Bromo-benzylamine + Sodium chloroacetate

Nucleophilic Substitution Reactions

The chlorine atom on the acetamide group and the bromine on the benzyl ring are reactive sites for nucleophilic substitution.

Chlorine Substitution

  • With Amines : Reacts with primary amines (e.g., methylamine) in DMF at 50°C to form N-(4-bromo-benzyl)-N-ethyl-2-alkylaminoacetamides . The reaction follows an SN2 mechanism, facilitated by the electron-withdrawing acetamide group .

  • With Thiols : In the presence of K₂CO₃, thiophenol substitutes the chlorine atom to generate N-(4-bromo-benzyl)-N-ethyl-2-phenylthioacetamide .

Bromine Substitution

The bromine on the benzyl ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using a Pd(PPh₃)₄ catalyst. This yields biaryl derivatives with retention of the acetamide backbone.

Example Reaction:
N-(4-Bromo-benzyl)-2-chloro-N-ethyl-acetamide+PhB(OH)2Pd(PPh3)4N-(4-Phenyl-benzyl)-2-chloro-N-ethyl-acetamide\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{N-(4-Phenyl-benzyl)-2-chloro-N-ethyl-acetamide}

Oxidation

The ethyl group undergoes oxidation with KMnO₄ in acidic medium to form a carboxylic acid derivative . The chloroacetamide group remains intact under these conditions .

Reduction

  • LiAlH₄ Reduction : The amide group is reduced to a secondary amine , yielding N-(4-bromo-benzyl)-N-ethyl-2-chloroethylamine .

  • Catalytic Hydrogenation : Using H₂ and Pd/C, the bromine atom is selectively reduced to a hydrogen atom, producing N-benzyl-2-chloro-N-ethyl-acetamide .

Cross-Coupling Reactions

The bromine atom enables participation in Buchwald-Hartwig amination with aryl amines. For example, reaction with aniline and a CuI/1,10-phenanthroline catalyst produces N-(4-anilino-benzyl)-2-chloro-N-ethyl-acetamide .

Reaction Pathway:

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • Transmetallation with the amine.

  • Reductive elimination to form the C–N bond.

Thermal Degradation

At temperatures >200°C, the compound undergoes decomposition via:

  • C–Cl Bond Cleavage : Releases HCl gas and forms a ketene intermediate.

  • Rearrangement : The ketene reacts intramolecularly to generate 4-bromo-benzyl isocyanate .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces homolytic cleavage of the C–Cl bond, producing a radical intermediate that dimerizes or abstracts hydrogen from the solvent .

Mechanistic Insights

  • Electronic Effects : The bromine atom deactivates the benzyl ring, directing electrophilic substitution to the meta position.

  • Steric Effects : The ethyl group hinders nucleophilic attack at the amide nitrogen, favoring reactions at the chloroacetamide site .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Acetamides

Compound Name Molecular Formula Substituents (Benzyl/Acetamide) Key Structural Features Melting Point (K) References
N-(4-Bromo-benzyl)-2-chloro-N-ethyl-acetamide C₁₁H₁₂BrClNO 4-Br-benzyl, 2-Cl-acetamide, N-ethyl Dihedral angle between aromatic rings: ~68° (estimated) Not reported
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide C₁₄H₁₁BrClNO 4-Br-phenyl, 2-Cl-acetamide Dihedral angle: 68.21°; N–H···O hydrogen bonds 439–441
2-Chloro-N-(4-fluorobenzyl)acetamide C₉H₈ClFNO 4-F-benzyl, 2-Cl-acetamide Smaller steric bulk; higher polarity Not reported
2-Bromo-N-(4-bromophenyl)acetamide C₈H₇Br₂NO 4-Br-phenyl, 2-Br-acetamide Increased halogen density; planar acetamide Not reported
N-(2-Bromo-5-chloro-4-methylphenyl)acetamide C₉H₉BrClNO 2-Br,5-Cl,4-Me-phenyl, acetamide Ortho/meta substitution; steric hindrance Not reported

Key Observations:

N-Ethyl substitution reduces hydrogen-bonding capacity relative to non-alkylated analogs like N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, which exhibits intermolecular N–H···O bonds .

Crystallographic Parameters :

  • The dihedral angle between aromatic rings (~68° in the title compound) is comparable to N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, suggesting similar conformational flexibility .
  • Bromine’s van der Waals radius (1.85 Å) vs. chlorine (1.75 Å) influences crystal packing; e.g., C–Br bond lengths in bromophenyl derivatives average 1.89–1.91 Å .

Physical and Spectroscopic Properties

  • Melting Points :
    • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide melts at 439–441 K, whereas alkylated derivatives (e.g., N-ethyl analogs) typically exhibit lower melting points due to reduced crystallinity .
  • Spectroscopy :
    • IR spectra of brominated acetamides show characteristic C=O stretches at ~1650–1680 cm⁻¹, while chloro analogs absorb at slightly higher frequencies (~1680–1700 cm⁻¹) .

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